4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine
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Overview
Description
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a triphenylmethyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine typically involves multiple steps. One common approach is to start with the synthesis of 1-(Triphenylmethyl)imidazole, which can be achieved through the reaction of imidazole with triphenylmethyl chloride in the presence of a base such as sodium hydride . This intermediate is then reacted with piperidine under suitable conditions to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmacophore in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Triphenylmethyl)imidazole: Shares the triphenylmethyl-imidazole moiety but lacks the piperidine ring.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another imidazole derivative with different substituents.
Uniqueness
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is unique due to the combination of the triphenylmethyl-imidazole moiety with the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
151070-87-0 |
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Molecular Formula |
C28H29N3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[(1-tritylimidazol-4-yl)methyl]piperidine |
InChI |
InChI=1S/C28H29N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-21-27(30-22-31)20-23-16-18-29-19-17-23/h1-15,21-23,29H,16-20H2 |
InChI Key |
AWUVVCBUTVGFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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